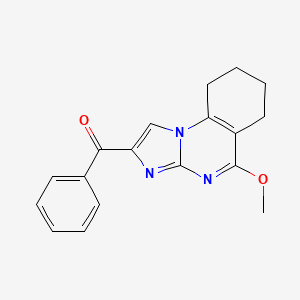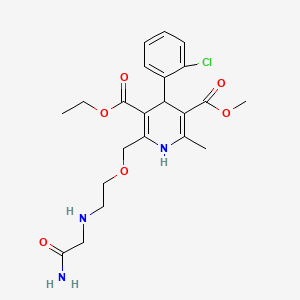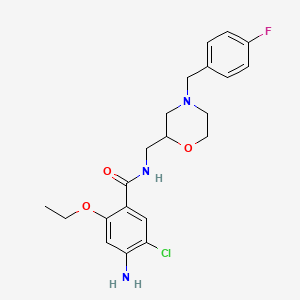
Mosaprid
Übersicht
Beschreibung
Mosaprid ist ein gastroprokinetisches Mittel, das als selektiver Serotonin-5-HT4-Rezeptoragonist wirkt. Es wird hauptsächlich zur Stimulation der Magenmotilität und zur Beschleunigung der Magenentleerung im gesamten Magen-Darm-Trakt eingesetzt. This compound wird häufig zur Behandlung von Gastritis, gastroösophagealer Refluxkrankheit, funktioneller Dyspepsie und Reizdarmsyndrom verschrieben .
Wissenschaftliche Forschungsanwendungen
Mosapride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the kinetics and mechanisms of prokinetic agents.
Biology: Mosapride is employed in research to understand its effects on gastrointestinal motility and its interaction with serotonin receptors.
Wirkmechanismus
Target of Action
Mosapride primarily targets the 5-HT4 receptors . These receptors are part of the serotonin receptor family and are predominantly found in the gastrointestinal tract . The major active metabolite of Mosapride, known as M1, additionally acts as a 5-HT3 antagonist .
Mode of Action
Mosapride, as a 5-HT4 receptor agonist , stimulates these receptors in the gastrointestinal nerve plexus . This stimulation increases the release of acetylcholine , a neurotransmitter that plays a crucial role in muscle contraction . The increased acetylcholine release results in the enhancement of gastrointestinal motility and gastric emptying . The metabolite M1, acting as a 5-HT3 antagonist, further aids in accelerating gastric emptying .
Biochemical Pathways
The activation of 5-HT4 receptors by Mosapride leads to an increase in the release of acetylcholine. This neurotransmitter then interacts with muscarinic receptors on the smooth muscle cells in the gastrointestinal tract, leading to muscle contraction and thus, enhanced gastrointestinal motility . The overall effect is an acceleration of gastric emptying throughout the whole of the gastrointestinal tract .
Pharmacokinetics
It is known that mosapride is subject to first-pass metabolism, which can affect its bioavailability
Result of Action
The primary result of Mosapride’s action is the stimulation of gastric motility, which can help alleviate symptoms of various gastrointestinal disorders such as chronic gastritis, gastroesophageal reflux disease, functional dyspepsia, and irritable bowel syndrome . In addition to its prokinetic properties, Mosapride also exerts anti-inflammatory effects on the gastrointestinal tract and promotes neurogenesis in the gastrointestinal tract, which may prove useful in certain bowel disorders .
Action Environment
The efficacy and stability of Mosapride’s action can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption and hence, the effectiveness of the drug. Therefore, Mosapride is recommended to be taken on an empty stomach (i.e., at least one hour before food or two hours after food)
Biochemische Analyse
Biochemical Properties
Mosapride interacts with the 5HT4 receptors in the gastrointestinal tract . These interactions accelerate gastric emptying throughout the whole of the gastrointestinal tract in humans .
Cellular Effects
Mosapride exerts anti-inflammatory effects on the gastrointestinal tract which may contribute to some of its therapeutic effects . It also promotes neurogenesis in the gastrointestinal tract which may prove useful in certain bowel disorders . The neurogenesis is due to Mosapride’s effect on the 5-HT4 receptor where it acts as an agonist .
Molecular Mechanism
Mosapride acts as a selective 5HT4 agonist . This means it binds to the 5HT4 receptors, stimulating them and leading to increased gastrointestinal motility . , blocking the action of serotonin at these receptors.
Dosage Effects in Animal Models
In animal models, Mosapride has been shown to enhance defecation responses . A small study in patients with Parkinson’s disease and multiple system atrophy has suggested a beneficial effect of Mosapride on constipation .
Metabolic Pathways
It is known that Mosapride acts as a selective 5HT4 agonist , suggesting it may be involved in serotonin signaling pathways.
Subcellular Localization
Given its role as a gastroprokinetic agent, it is likely that Mosapride primarily acts at the cell surface, where it interacts with 5HT4 receptors .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Mosaprid umfasst mehrere Schritte, beginnend mit 2-Chlortholuol. Der erste Schritt beinhaltet die Nitrierung von 2-Chlortholuol unter Bildung von 2-Chlor-4-nitrotoluol. Dieses Zwischenprodukt wird dann einer Reduktion unterzogen, um 2-Chlor-4-aminotoluol zu erhalten. Der nächste Schritt beinhaltet die Ethoxylierung von 2-Chlor-4-aminotoluol unter Bildung von 4-Amino-5-chlor-2-ethoxytoluol. Diese Verbindung wird dann mit 4-(4-Fluorbenzyl)morpholin umgesetzt, um this compound zu erhalten .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird Mosapridcitrat häufig unter Verwendung von Feuchtgranulations- und Tablettierungsverfahren hergestellt. Der Prozess beinhaltet das Auflösen von Mosapridcitrat in einem geeigneten Lösungsmittel, gefolgt von der Mischung mit Hilfsstoffen wie Lactose, mikrokristalliner Cellulose und Polyvinylpolypyrrolidon. Die Mischung wird dann granuliert, getrocknet und zu Tabletten verpresst .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann zu seinem entsprechenden N-Oxid-Derivat oxidiert werden.
Reduktion: Die Nitrogruppe im Zwischenprodukt 2-Chlor-4-nitrotoluol wird während der Synthese von this compound zu einer Aminogruppe reduziert.
Substitution: Der Ethoxylierungsschritt beinhaltet eine nucleophile Substitutionsreaktion, bei der die Ethoxygruppe eingeführt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Es können gängige Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure verwendet werden.
Reduktion: Reduktionsmittel wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators oder Eisenpulver unter sauren Bedingungen werden typischerweise verwendet.
Substitution: Ethanol oder Ethyliodid können unter basischen Bedingungen als Ethoxylierungsmittel verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind das N-Oxid-Derivat von this compound, 2-Chlor-4-aminotoluol und 4-Amino-5-chlor-2-ethoxytoluol.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Es wird als Modellverbindung verwendet, um die Kinetik und Mechanismen von prokinetischen Mitteln zu untersuchen.
Biologie: this compound wird in der Forschung eingesetzt, um seine Auswirkungen auf die Magen-Darm-Motilität und seine Wechselwirkung mit Serotoninrezeptoren zu verstehen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es als selektiver Serotonin-5-HT4-Rezeptoragonist wirkt. Diese Wirkung erhöht die Freisetzung von Acetylcholin, das die Magen-Darm-Motilität stimuliert.
Analyse Chemischer Reaktionen
Types of Reactions
Mosapride undergoes various chemical reactions, including:
Oxidation: Mosapride can be oxidized to form its corresponding N-oxide derivative.
Reduction: The nitro group in the intermediate 2-chloro-4-nitrotoluene is reduced to an amino group during the synthesis of mosapride.
Substitution: The ethoxylation step involves a nucleophilic substitution reaction where the ethoxy group is introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are typically employed.
Substitution: Ethanol or ethyl iodide can be used as the ethoxylating agents under basic conditions.
Major Products
The major products formed from these reactions include the N-oxide derivative of mosapride, 2-chloro-4-aminotoluene, and 4-amino-5-chloro-2-ethoxytoluene.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cisaprid: Ein weiteres prokinetisches Mittel, das als Serotonin-5-HT4-Rezeptoragonist wirkt, aber aufgrund seiner kardiotoxischen Wirkung vom Markt genommen wurde.
Tegaserod: Ein selektiver Serotonin-5-HT4-Rezeptoragonist zur Behandlung des Reizdarmsyndroms mit Verstopfung.
Prucaloprid: Ein hochspezifischer Serotonin-5-HT4-Rezeptoragonist zur Behandlung chronischer Verstopfung.
Einzigartigkeit von Mosaprid
This compound ist einzigartig in seiner zweifachen Wirkung als Serotonin-5-HT4-Rezeptoragonist und Serotonin-5-HT3-Rezeptorantagonist. Dieser duale Mechanismus erhöht seine Wirksamkeit bei der Stimulation der Magen-Darm-Motilität, während gleichzeitig Nebenwirkungen wie Kardiotoxizität minimiert werden, die bei anderen prokinetischen Mitteln wie Cisaprid ein Problem darstellen .
Eigenschaften
IUPAC Name |
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFN3O3/c1-2-28-20-10-19(24)18(22)9-17(20)21(27)25-11-16-13-26(7-8-29-16)12-14-3-5-15(23)6-4-14/h3-6,9-10,16H,2,7-8,11-13,24H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPELFRMCRYSPKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048408 | |
| Record name | Mosapride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112885-41-3 | |
| Record name | Mosapride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112885-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mosapride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112885413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mosapride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11675 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mosapride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzamide, 4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOSAPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8MFJ1C0BY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mosapride citrate is a selective serotonin 5-HT4 receptor agonist. [, , ] Binding to 5-HT4 receptors, primarily located in the enteric nervous system of the gastrointestinal (GI) tract, stimulates the release of acetylcholine. [, ] This acetylcholine release enhances GI motility by increasing the frequency and strength of contractions in the stomach, small intestine, and colon. [, , ]
ANone:
A: While specific stability data is not extensively discussed in the papers, one study explored a bi-coated combination capsule containing Mosapride and probiotics. [] This formulation aimed to improve Mosapride's solubility and protect the probiotics from degradation in the acidic environment of the stomach. Differential scanning calorimetry (DSC) suggested that Mosapride within the polymer coating underwent amorphization or molecular dispersion, potentially enhancing its solubility. [] This study highlights the importance of formulation strategies for optimizing Mosapride delivery.
ANone:
- Absorption: Mosapride is primarily absorbed in the small intestine. Food intake significantly affects its absorption rate and extent. []
- Distribution: Mosapride and its metabolites are widely distributed in various tissues, with the highest concentrations found in the duodenum and cecum. []
- Metabolism: Mosapride undergoes significant first-pass metabolism, primarily by CYP3A enzymes in the liver. [, ] One major metabolite, des-p-fluorobenzyl Mosapride (M1), possesses 5-HT3 receptor antagonist activity. []
- Excretion: Mosapride is excreted through urine, feces, and bile. Interestingly, the metabolite M2 (Mosapride-N-oxide) represents a significant portion of the excreted dose, particularly in urine. []
ANone:
- In vitro: Mosapride enhances electrically stimulated contractions in isolated guinea pig ileum preparations. [, , ] It also displays 5-HT4 receptor binding affinity in guinea pig ileum, although weaker than Cisapride. []
- In vivo: Animal studies demonstrate Mosapride's efficacy in improving gastric emptying in various models, including those with induced gastric emptying delay. [, , , ] Studies in dogs show that Mosapride, in addition to its prokinetic effects, might offer protection against prednisolone-induced gastric mucosal injury. [] This protective effect might be linked to its ability to improve gastric emptying and reduce the incidence of vomiting. []
ANone: The provided research papers do not discuss resistance mechanisms specifically related to Mosapride.
ANone: Several analytical methods are employed for Mosapride analysis:
- HPLC: High-performance liquid chromatography (HPLC) coupled with UV or MS/MS detection is commonly used for quantifying Mosapride and its metabolites in various matrices, including plasma, pharmaceutical formulations, and tissues. [, , , ]
- TLC: Thin-layer chromatography (TLC) offers a simpler alternative for the simultaneous quantitation of Mosapride with other drugs in pharmaceutical products. []
ANone:
- Domperidone: Similar to Mosapride, Domperidone is a dopamine antagonist with prokinetic properties. Studies comparing their efficacy in treating functional dyspepsia yielded mixed results, with some indicating comparable efficacy. [, ]
- Cisapride: While a potent 5-HT4 agonist, Cisapride's use is limited by its potential for serious cardiac side effects. [, ] Studies show that Mosapride exhibits a more favorable safety profile, particularly regarding cardiac risks. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
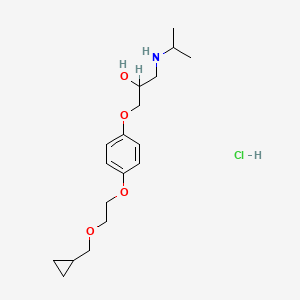



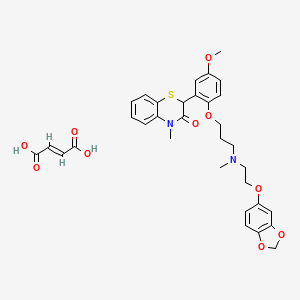


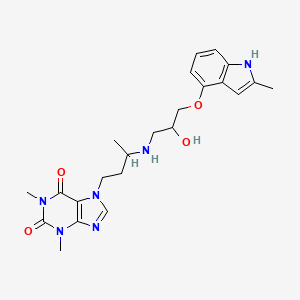
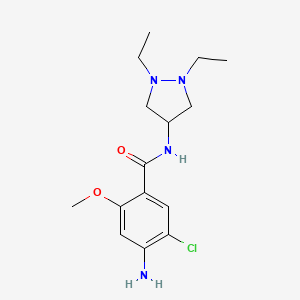
![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)

